molecular formula C21H16N2O5 B3012737 N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide CAS No. 439107-34-3

N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide

Cat. No. B3012737
M. Wt: 376.368
InChI Key: HDXSARWNNICIIC-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide is a useful research compound. Its molecular formula is C21H16N2O5 and its molecular weight is 376.368. The purity is usually 95%.
BenchChem offers high-quality N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Hydrolysis Reactions : Compounds related to N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide have been studied for their hydrolysis reactions. The compound 2-oxo-3-ethoxycarbonylmethylene-3,4-dihydro-2H-1,4-benzoxazine and similar derivatives have been shown to hydrolyze into pyruvic acid, carbon dioxide, and the amines by splitting the carbon-nitrogen bond (Iwanami et al., 1964).

  • Enantioselective Synthesis : Research on the enantioselective synthesis of derivatives of this compound, specifically 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamides, has been documented, indicating the potential for producing compounds with specific stereoisomer properties (Breznik et al., 1998).

Antibacterial and Antimicrobial Applications

  • Antibacterial Activity : Studies have explored the antibacterial activity of 1, 4-Benzoxazine analogues. Compounds like {(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid} showed significant activity against bacterial strains such as E. coli and Staphylococcus aureus (Kadian et al., 2012).

  • Triazolo-/thiadiazolo-benzoxazines : These derivatives have also been synthesized and investigated for their antibacterial activities against Gram-positive as well as Gram-negative bacteria, indicating the broad spectrum of potential applications in antimicrobial research (Dabholkar & Gavande, 2012).

Advanced Chemical Synthesis Techniques

  • Microwave-Catalyzed Synthesis : A study demonstrated the microwave-catalyzed synthesis of 1-(3,4-dihydro-3-oxo-2H-1,4-benzoxazine-2-carbonyl)-3-methyl-4-(substituted phenylhydrazono)-2-pyrazolin-5-ones, highlighting the efficiency and eco-friendliness of this method in producing benzoxazine derivatives (Dabholkar & Gavande, 2003).

  • Selective Alkylation : Research has shown that selective N-alkylation of 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates can be achieved under phase transfer catalysis, providing a method for producing diverse derivatives (Rutar & Kikelj, 1998).

Crystal Structure Analysis

  • Crystal Structure : The crystal structure of related compounds like flumioxazin (which includes a 3,4-dihydro-3-oxo-2H-1,4-benzoxazine moiety) has been studied, providing insight into the molecular arrangements and interactions in the solid state (Park et al., 2015).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-oxo-4H-1,4-benzoxazine-6-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O5/c24-19-12-28-18-8-7-13(10-17(18)23-19)20(25)15-5-1-2-6-16(15)21(26)22-11-14-4-3-9-27-14/h1-10H,11-12H2,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXSARWNNICIIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-furylmethyl)-2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]benzenecarboxamide

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